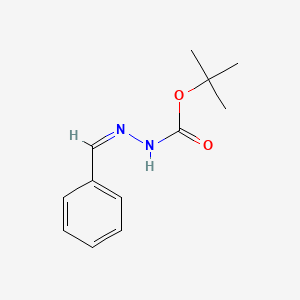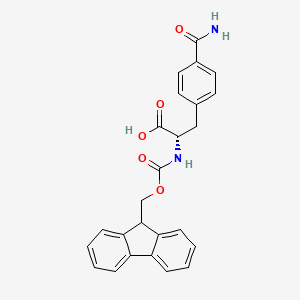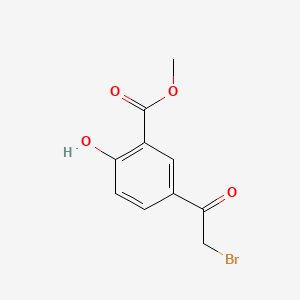
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Übersicht
Beschreibung
“Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be related to “Methyl 4-(2-bromoacetyl)benzoate” and “Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate”, which are listed in chemical databases12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate”. However, there are studies on the synthesis of related compounds. For instance, a study on “2-acetyl-5-methylfuran” used FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods for structural elucidation3. Another study discussed the cyclization reaction of a compound with ethylacetoacetate in the presence of piperidine4.Molecular Structure Analysis
The molecular structure of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” is not explicitly available. However, a related compound, “Methyl 4-(2-bromoacetyl)benzoate”, has a linear formula of C10H9BrO31.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not readily available. However, a study discussed the reaction of a similar compound with thiourea in the presence of a catalyst5.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not explicitly available. However, a related compound, “Methyl 4-(2-bromoacetyl)benzoate”, has a molecular weight of 257.08 and is stored at an inert atmosphere, 2-8°C1.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
- Application : 3-(Bromoacetyl)coumarin derivatives are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods : The synthetic routes of these compounds have seen recent developments .
- Results : These compounds have been used to create a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Biological Applications
- Application : 3-(Bromoacetyl)coumarin and its derivatives have shown biological activities such as antiproliferative and antimicrobial activities .
- Methods : These compounds are used in drug discovery due to their biological activities .
- Results : They are promising inhibitors of type 2 diabetes mellitus .
Sensor Technology
- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
- Methods : The use of these compounds in sensor technology is based on their chemical properties .
- Results : The results of these applications are not specified in the sources .
Safety And Hazards
The safety and hazards of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not explicitly available. However, a related compound, “Methyl 4-(2-bromoacetyl)benzoate”, has hazard statements H314-H290 and precautionary statements P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P4051.
Zukünftige Richtungen
The future directions of “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate” are not explicitly available. However, the compound could potentially be used in further research and development in the field of chemistry7.
Please note that the information provided is based on the available resources and may not be fully accurate or complete due to the limited information on “Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate”. For a more accurate and comprehensive analysis, it’s recommended to consult a professional chemist or a reliable chemical database.
Eigenschaften
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHNSODVHXAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469286 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
CAS RN |
36256-45-8 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



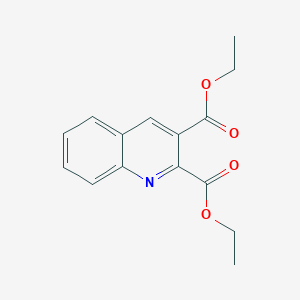
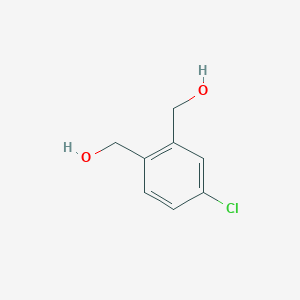
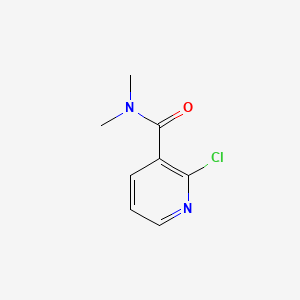
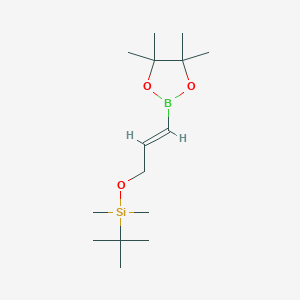


![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
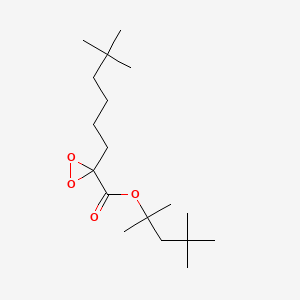

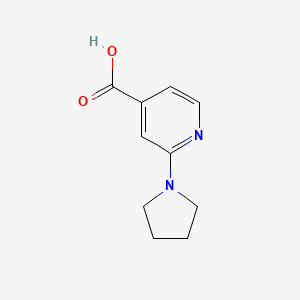
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

